molecular formula C22H18FN3O2S2 B2974602 N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261005-55-3

N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2974602
CAS No.: 1261005-55-3
M. Wt: 439.52
InChI Key: UUVNLNBZIIFIRM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetically designed small molecule that functions as a potent kinase inhibitor, with research indicating its primary activity against the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. This compound is structurally characterized by a thieno[3,2-d]pyrimidin-4-one core, a scaffold well-known for its role in inhibiting kinase activity. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, thereby suppressing autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. The specific substitution pattern, including the 2-fluorophenyl and N-(4-ethylphenyl)acetamide groups, is engineered to enhance selectivity and binding affinity. This reagent is of significant interest in oncological research, particularly for investigating the mechanisms of EGFR-driven tumorigenesis and for evaluating the efficacy of novel targeted therapeutic strategies in preclinical models. Its value extends to chemical biology studies aimed at profiling kinase inhibitor selectivity and understanding resistance mechanisms. Research using this compound is strictly for laboratory applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-2-14-7-9-15(10-8-14)24-19(27)13-30-22-25-17-11-12-29-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVNLNBZIIFIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 24
  • H : 22
  • F : 1
  • N : 3
  • O : 2
  • S : 2

Physical Properties

  • Molecular Weight : 442.56 g/mol
  • Density : Predicted at approximately 1.51 g/cm³
  • pKa : Estimated at 11.22

The structural complexity of N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suggests a multifaceted interaction with biological targets.

Research indicates that compounds similar to thienopyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Thienopyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of sulfur atoms into the structure can enhance the biological profile, potentially increasing efficacy against cancer cells .

Anticancer Studies

A notable study focused on thienopyrimidine derivatives showed promising results in inhibiting cell proliferation in human cancer cell lines. For example, compounds with structural similarities to this compound were tested against pancreatic and gastric cancer cells . The results indicated that these compounds could induce apoptosis through caspase-dependent pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thienopyrimidine scaffold significantly influence the biological activity. For instance:

  • Substituents on the phenyl rings can alter the binding affinity to target proteins.
  • The presence of electron-withdrawing groups (like fluorine) enhances the compound's potency against certain cancer types.

Case Study 1: In Vivo Anticancer Activity

In vivo studies involving similar thienopyrimidine derivatives demonstrated their ability to significantly reduce tumor size in xenograft models of human cancers. These studies highlighted that compounds with sulfur moieties exhibited enhanced antitumor activity compared to their non-sulfur counterparts.

Case Study 2: Enzyme Inhibition

Compounds structurally related to this compound have been evaluated for their inhibitory effects on key enzymes involved in cancer metabolism, such as PI3K and Hsp90. These enzymes are critical for cell survival and proliferation in cancerous tissues .

Comparative Analysis of Thienopyrimidine Derivatives

Compound NameBiological ActivityTarget EnzymeIC50 Value
Compound AAnticancerHsp9038.6 nM
Compound BAnticancerPI3K48.4 nM
N-(4-Ethylphenyl)-...Potential anticancerTBDTBD

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl group (logP ~3.5 estimated) offers moderate lipophilicity compared to the more polar 4-nitrophenyl (logP ~2.8) in and the highly lipophilic 2-trifluoromethylphenyl (logP ~4.1) in .

Core Modifications: Saturation of the thienopyrimidine ring (6,7-dihydro in ) may reduce planarity and π-π stacking interactions compared to the fully aromatic target compound. Thieno[2,3-d]pyrimidinone isomers (e.g., ) exhibit distinct electronic properties due to altered sulfur and nitrogen positioning.

Physicochemical and Crystallographic Data

  • Crystal Packing: Derivatives like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form infinite chains via N–H···O hydrogen bonds, as observed in . Similar interactions likely stabilize the target compound’s solid-state structure.
  • Thermal Stability : While melting points for the target compound are unavailable, analogs with nitro or trifluoromethyl groups (e.g., ) typically exhibit higher melting points (>250°C) due to stronger intermolecular forces.

Pharmacological Implications (Inferred from Structural Analogues)

  • Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs (e.g., ’s 4-methylphenyl).

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